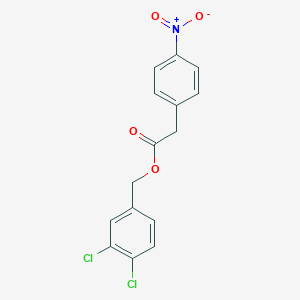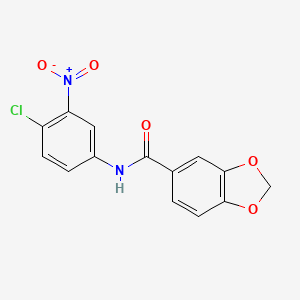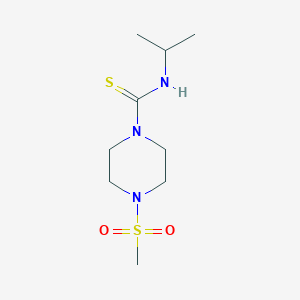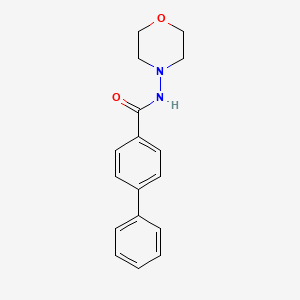
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as CMTU, is a chemical compound with potential applications in scientific research. It is a thiourea derivative and has been studied for its various biochemical and physiological effects. In
作用機序
The mechanism of action for N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves its ability to bind to enzymes and inhibit their activity. It has been shown to bind to cytochrome P450 and inhibit its activity, which can result in altered drug metabolism. N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can result in altered drug metabolism. N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to induce apoptosis in cancer cells, which can potentially lead to its use as an anticancer agent.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is its ability to inhibit the activity of cytochrome P450, which can be useful in studying drug metabolism. Another advantage is its potential as an anticancer agent, which can be useful in studying cancer cells. One limitation of using N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in cancer cells. Another direction is to study its effects on other enzymes and its potential use in drug development. Additionally, further research is needed to determine the toxicity of N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea and its potential side effects.
合成法
The synthesis method for N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloro-2-methylphenylisothiocyanate with 2,4-dimethoxyaniline in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea as a white crystalline solid with a melting point of 237-238°C.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-8-7-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFRQJUNUDSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)



![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)




![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)